(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid
Overview
Description
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, where enzymes are used to catalyze the stereoselective synthesis of the compound. This approach can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group in the precursor can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (R-X), where R is an alkyl group and X is a halogen
Major Products Formed
Oxidation: Formation of a keto acid
Reduction: Formation of a hydroxyl acid
Substitution: Formation of substituted amino acids
Scientific Research Applications
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(2S,3s)-2-amino-3-hydroxy-4-methyl-valeric acid: The enantiomer of the compound, which may have different biological activities and properties.
2-amino-3-hydroxy-4-methyl-pentanoic acid: A structural isomer with a different arrangement of functional groups.
Uniqueness
(2R,3r)-2-amino-3-hydroxy-4-methyl-valeric acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJDMWJYCTABM-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449109 | |
Record name | (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87421-24-7 | |
Record name | (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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